7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride: This compound (referred to as "Compound 1") is a potent antibacterial agent currently under clinical evaluation. Notably, the (S)-enantiomer (1a) exhibits significantly greater potency against both aerobic and anaerobic bacteria compared to its (R)-enantiomer (1b). []
N-(Adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A): This compound acts as a P2X7 receptor antagonist. The P2X7 receptor is implicated in pain and inflammatory processes. AACBA has demonstrated efficacy in preclinical models of pain and inflammation by reducing lipopolysaccharide-induced interleukin-6 release and mitigating carrageenan-induced paw edema and hypersensitivity. []
The synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride involved the development of an efficient asymmetric synthesis method to isolate the enantiomers. []
Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride. This abstract highlights the development of an asymmetric synthesis approach for this antibacterial agent. The successful isolation of enantiomers suggests the utilization of chiral reagents or catalysts during the synthesis process. []
Synthesis of 4-Silacyclohexan-1-ones and (4-Silacyclohexan-1-yl)amines Containing the Silicon Protecting Groups MOP (4-Methoxyphenyl), DMOP (2,4-Dimethoxyphenyl), or TMOP (2,4,6-Trimethoxyphenyl): Versatile Si- and C-Functional Building Blocks for Synthesis. This research focuses on utilizing silicon protecting groups like MOP, DMOP, and TMOP in the multistep synthesis of 4-silacyclohexanones and (4-silacyclohexan-1-yl)amines. These synthesized compounds serve as versatile building blocks for further synthetic endeavors. []
The abstract discussing trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines highlights the importance of conformational parameters in their interaction with 5-HT1A receptors. Specifically, the trans isomers demonstrate a significant increase in binding affinity compared to their corresponding cis isomers. []
The research on LY3154207 reveals that this molecule, a potent and selective dopamine D1 positive allosteric modulator, adopts an unusual boat conformation. This conformational preference is suggested to play a crucial role in its binding interaction with the human D1 receptor. []
The synthesis of 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles involves reacting pyrazolin-N-thioamides with various ketones, including ethyl 2-chloro-3-oxobutanoate, 2-bromoacetylbenzofuran, and hydrazonoyl chloride. []
Synthesis, chemical reactivity and biological evaluation of the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. This abstract details the synthesis and reactivity of a novel pyrimidine derivative. The reactions of this compound with various nucleophiles highlight its versatility as a building block for the creation of diverse heterocyclic systems, including pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. []
Antidepressant-like Effect of 1-(2-(4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one in Mice: Evidence of the Contribution of the Serotonergic System. Research suggests that the antidepressant-like effect of this compound is mediated through its interaction with the serotonergic system, particularly involving the 5-HT2A/2C and 5-HT4 receptors. []
Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy. This abstract unveils a novel mechanism for activating the antitumor prodrug CB 1954. The enzyme NAD(P)H quinone oxidoreductase 2 (NQO2), in the presence of specific co-substrates, activates CB 1954 within human tumor cells, leading to the generation of a potent bifunctional alkylating agent. []
Antibacterial Agents: The (S)-enantiomer of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride shows promising antibacterial activity against both aerobic and anaerobic bacteria. []
Antidepressants: 1-(2-(4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one exhibits antidepressant-like effects in mice, suggesting its potential for treating major depressive disorder. []
Anticancer Agents: 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) acts as an antitumor prodrug, becoming activated by NQO2 in human tumor cells. []
Anti-inflammatory Agents: N-(Adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A) exhibits anti-inflammatory effects in animal models. []
Dopamine D1 Positive Allosteric Modulators: LY3154207 acts as a potent and selective D1 positive allosteric modulator, potentially useful for treating conditions like Lewy Body Dementia. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4